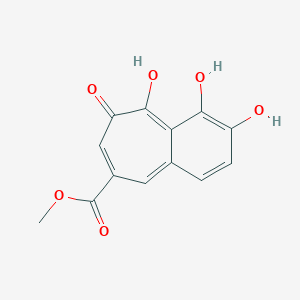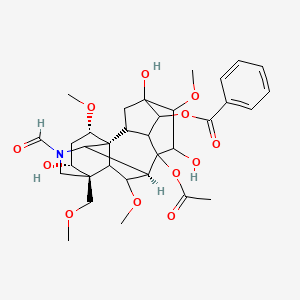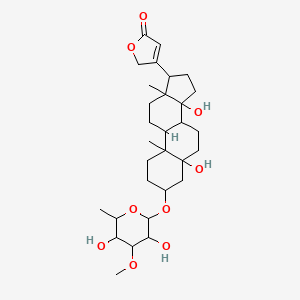
Deacetoxy(7)-7-oxokhivorinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of DEACETOXY(7)-7-OXOKHIVORINIC ACID involves the extraction and purification from natural sources such as the seed oil of Carapa guianensis . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. similar compounds like ursodeoxycholic acid are prepared through electroreduction and other organic synthesis methods . Industrial production methods for such compounds typically involve large-scale extraction and purification processes, often utilizing chromatography and crystallization techniques .
Chemical Reactions Analysis
DEACETOXY(7)-7-OXOKHIVORINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
DEACETOXY(7)-7-OXOKHIVORINIC ACID has several scientific research applications. In chemistry, it is studied for its unique structure and reactivity . In biology and medicine, it has been shown to reduce intracellular triglyceride content and enhance autophagy in HepG2 cells, making it a potential candidate for treating metabolic disorders . Additionally, its anti-inflammatory and anti-malarial activities have been explored in various studies . In the industry, it is used in the formulation of insect-repelling and anti-inflammatory products .
Mechanism of Action
The mechanism of action of DEACETOXY(7)-7-OXOKHIVORINIC ACID involves the modulation of lipid metabolism and autophagy pathways . It reduces intracellular triglyceride content by inhibiting the activity of acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA . This inhibition leads to a decrease in malonyl-CoA levels, thereby promoting the oxidation of fatty acids and reducing triglyceride accumulation . Additionally, it enhances autophagy by upregulating the expression of autophagy-related proteins .
Comparison with Similar Compounds
DEACETOXY(7)-7-OXOKHIVORINIC ACID is similar to other gedunin-type limonoids such as gedunin, epoxyazadiradione, and 17β-hydroxyazadiradione . These compounds share similar structures and biological activities, including the reduction of intracellular triglyceride content . this compound is unique in its ability to enhance autophagy more effectively than other limonoids . Other similar compounds include 7-deacetoxy-7α-hydroxygedunin and andirolide H .
Properties
Molecular Formula |
C27H36O10 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(1R,7R,8S,12S,13S,15R)-13,15-diacetyloxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-7-carboxylic acid |
InChI |
InChI=1S/C27H36O10/c1-12(28)34-17-11-18(35-13(2)29)25(6)14-8-9-24(5)19(21(31)32)36-22(33)20-27(24,37-20)26(14,7)16(30)10-15(25)23(17,3)4/h14-15,17-20H,8-11H2,1-7H3,(H,31,32)/t14?,15?,17-,18+,19+,20?,24+,25-,26+,27?/m1/s1 |
InChI Key |
WROKSYFOSDWFHL-UQVLWQGYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3(C(=O)C2)C)O5)C(=O)O)C)C)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C(=O)O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)
![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)








